N-(1-(噻吩-3-甲基)吡咯烷-3-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide” is a chemical compound that is part of the thiophene and pyrrolidine families . Thiophenes are sulfur-containing, five-membered aromatic compounds that are widely used in medicinal chemistry . Pyrrolidines are five-membered nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of compounds similar to “N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide” often involves the use of pyrrolidine and thiophene scaffolds . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used . Thiophene derivatives can be synthesized through various strategies, including heterocyclization of different substrates .Molecular Structure Analysis
The molecular structure of “N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide” likely includes a pyrrolidine ring, a thiophene ring, and a cyclopropane ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用
合成和化学性质
快速合成方法:一项研究重点介绍了与 N-(1-(噻吩-3-基甲基)吡咯烷-3-基)环丙烷甲酰胺结构相关的化合物的产率合成方法。该研究重点是通过亲核取代和酯水解合成 N-(4-氟苯基)-1-(吡咯烷-1-羰基)环丙烷-1-甲酰胺,展示了一种用于创建具有潜在生物活性的类似化合物的通用方法 (周志辉等,2021)。
脱芳环化环化:对噻吩-3-甲酰胺的研究发现了一种脱芳环化环化的方法,将这些化合物转化为吡咯啉酮及其衍生物。当该方法应用于 N-(1-(噻吩-3-基甲基)吡咯烷-3-基)环丙烷甲酰胺时,可以产生具有独特性质的新型结构 (J. Clayden 等,2004)。
生物活性化合物开发
抗癌活性:一项关于各种胺与亚氨基二乙酸缩合的研究确定了具有噻吩基团的衍生物,显示出有希望的抗癌活性。这种合成方法可以适用于 N-(1-(噻吩-3-基甲基)吡咯烷-3-基)环丙烷甲酰胺,以探索其潜在的抗癌特性 (Sandeep Kumar 等,2013)。
药理性质
用于癌症治疗的 HDAC 抑制:一种与 N-(1-(噻吩-3-基甲基)吡咯烷-3-基)环丙烷甲酰胺结构相似的化合物,特别是 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺,被发现为组蛋白脱乙酰基酶 (HDAC) 抑制剂。它显示出对 HDAC 1-3 和 11 的选择性抑制,表明 N-(1-(噻吩-3-基甲基)吡咯烷-3-基)环丙烷甲酰胺的衍生物可以通过表观遗传调节在癌症治疗中得到应用 (周南希 Z. 等,2008)。
属性
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c16-13(11-1-2-11)14-12-3-5-15(8-12)7-10-4-6-17-9-10/h4,6,9,11-12H,1-3,5,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRAPBNYHPNSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。